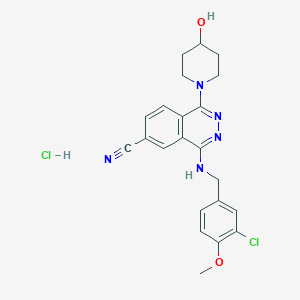
Unii-25K23E3mnm
Cat. No. B1243332
M. Wt: 460.4 g/mol
InChI Key: NPPMKOIYSYKJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06288064B1
Procedure details


10.8 g of 4-(3-chloro-4-methoxybenzyl)amino-6-cyano-1-(4-hydroxypiperidino)phthalazine was suspended in a mixture of ethanol (60 ml) with water (30 ml) and 30 ml of a 1 N aqueous solution of hydrochloric acid was added thereto. After dissolving by heating once, the mixture was cooled by allowing to stand at room temperature. The resulting crystals were collected by filtration and hot air-dried at 80° C. overnight to give 9.37 g of the title compound as yellow crystals. M.p. 217-227° C. (decomp.), Mass 424 (MH+),
Quantity
10.8 g
Type
reactant
Reaction Step One


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])[CH2:5][NH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:17]#[N:18])[CH:15]=2)[C:10]([N:19]2[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]2)=[N:9][N:8]=1.O.Cl>C(O)C>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])[CH2:5][NH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:17]#[N:18])[CH:15]=2)[C:10]([N:19]2[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]2)=[N:9][N:8]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(CNC2=NN=C(C3=CC=C(C=C23)C#N)N2CCC(CC2)O)C=CC1OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After dissolving
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating once
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to stand at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hot air-dried at 80° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC=1C=C(CNC2=NN=C(C3=CC=C(C=C23)C#N)N2CCC(CC2)O)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.37 g | |
| YIELD: CALCULATEDPERCENTYIELD | 159.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
